Hydrolytic Lability: Meta-Propynyl vs. Electron-Donating Substituents
The hydrolytic half-life of phenylboronic pinacol esters in water at pH 7.4 is substituent-dependent. Achilli et al. (2013) demonstrated that electron-donating substituents (e.g., p-NH₂, σ = −0.66) slow hydrolysis, with half-lives up to 3 h, whereas weaker donors (p-OH, σ = −0.37; p-NHCOCH₃, σ = −0.15) exhibit half-lives of approximately 10 min [1]. The meta-propynyl group (σ_m ≈ +0.20) is electron-withdrawing by the inductive effect of the sp-hybridized alkynyl carbon, which increases the electrophilicity of boron and accelerates nucleophilic attack by water [1]. While direct kinetic data for the meta-propynyl compound are not reported in the primary literature, class-level inference based on the Hammett correlation established by Achilli et al. predicts a hydrolysis half-life less than 10 min under the same conditions, positioning this compound as more hydrolytically labile than p-amino- or p-hydroxy-substituted pinacol esters but comparable to unsubstituted phenylboronic acid pinacol ester [1] [2].
| Evidence Dimension | Hydrolysis half-life of phenylboronic pinacol ester in water at pH 7.4, 25 °C |
|---|---|
| Target Compound Data | Predicted t₁/₂ < 10 min (class-level inference based on Hammett σ_m ≈ +0.20 for meta-C≡CCH₃) |
| Comparator Or Baseline | p-NH₂-phenyl-Bpin: t₁/₂ ≈ 180 min; p-OH-phenyl-Bpin: t₁/₂ ≈ 10 min; p-NHCOCH₃-phenyl-Bpin: t₁/₂ ≈ 10 min; unsubstituted phenyl-Bpin: comparable lability inferred |
| Quantified Difference | Estimated ≥18-fold shorter half-life vs. p-NH₂-phenyl-Bpin; comparable to p-OH/p-NHCOCH₃ analogs |
| Conditions | 0.5 mM ester in 50 mM sodium phosphate buffer, pH 7.4, room temperature; reverse-phase HPLC monitoring |
Why This Matters
Procurement decisions for aqueous or protic reaction conditions must account for accelerated hydrolysis; anhydrous handling and immediate use are recommended for this compound compared to electron-rich analogs that tolerate aqueous environments.
- [1] Achilli, C.; Ciana, A.; Fagnoni, M.; Balduini, C.; Minetti, G. Susceptibility to Hydrolysis of Phenylboronic Pinacol Esters at Physiological pH. Cent. Eur. J. Chem. 2013, 11 (2), 137–139. DOI: 10.2478/s11532-012-0159-2. View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. (σ values for substituent electronic effects). View Source
